![molecular formula C20H19F6N3O B371296 N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide CAS No. 329778-87-2](/img/structure/B371296.png)
N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide” is a chemical compound with the molecular formula C20H19F6N3O . It is a derivative of acetamide, which is an organic compound that serves as the simplest amide of acetic acid .
Molecular Structure Analysis
The molecular structure of “N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide” can be represented by the InChI string: InChI=1S/C10H7F6NO/c1-5(18)17-8-3-6(9(11,12)13)2-7(4-8)10(14,15)16/h2-4H,1H3,(H,17,18) . This indicates the presence of a phenylpiperazinyl group attached to an acetamide group, which is further substituted with a bis(trifluoromethyl)phenyl group .Chemical Reactions Analysis
While specific chemical reactions involving “N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide” are not available, compounds with the 3,5-bis(trifluoromethyl)phenyl motif are known to play a significant role in the development of H-bond organocatalysts .Physical And Chemical Properties Analysis
The molecular weight of “N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide” is 271.16 g/mol . It has a XLogP3 value of 3.7, indicating its lipophilicity . The compound has one hydrogen bond donor and seven hydrogen bond acceptors . The exact mass and monoisotopic mass are both 271.04318282 g/mol .Applications De Recherche Scientifique
Versatility in Medicinal Chemistry
N-phenylpiperazine derivatives, including N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide, represent a versatile scaffold in medicinal chemistry. The structural motif of N-phenylpiperazine is a key component in the development of therapeutic agents for CNS disorders. This scaffold's adaptability allows for the generation of new classes of hits and prototypes across various therapeutic fields, not just limited to CNS structures. The adequate modulation of the N-phenylpiperazine moiety's basicity and substitution pattern can lead to pharmacokinetic and pharmacodynamic improvements, diversifying the application of this chemical structure in drug development (Maia, Tesch, & Fraga, 2012).
DNA Binding and Fluorescence
N-methyl piperazine derivatives, similar to N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide, have shown strong binding affinity to the minor groove of double-stranded B-DNA, particularly with AT-rich sequences. This characteristic makes such compounds useful in biological applications like fluorescent DNA staining, facilitating the study of chromosomes and nuclear DNA content in cell biology. The ability of these molecules to serve as radioprotectors and topoisomerase inhibitors further underscores their potential in therapeutic and diagnostic applications (Issar & Kakkar, 2013).
Environmental and Chemical Transformation Studies
Research on compounds like acetaminophen showcases the transformation pathways and biotoxicity of pharmaceuticals in the environment, which could be relevant to understanding the environmental impact and degradation of N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide. Studies on acetaminophen's advanced oxidation processes, by-products, and their toxicological profiles could provide insights into similar research avenues for related compounds, shedding light on their environmental fate and safety (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Orientations Futures
The future directions for “N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide” and similar compounds could involve further development and application in the field of organocatalysis . The 3,5-bis(trifluoromethyl)phenyl motif is used ubiquitously in H-bond catalysts, indicating its potential for further exploration .
Propriétés
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F6N3O/c21-19(22,23)14-10-15(20(24,25)26)12-16(11-14)27-18(30)13-28-6-8-29(9-7-28)17-4-2-1-3-5-17/h1-5,10-12H,6-9,13H2,(H,27,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJAZFZFNUSXLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F6N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-(4-Chlorophenyl)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B371214.png)
![Ethyl 5-nitro-3-{[(2-phenylethyl)sulfanyl]methyl}-1-benzothiophene-2-carboxylate](/img/structure/B371215.png)

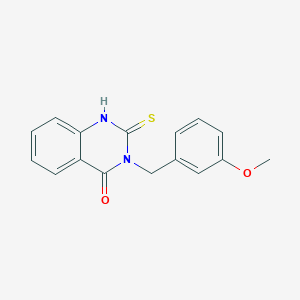

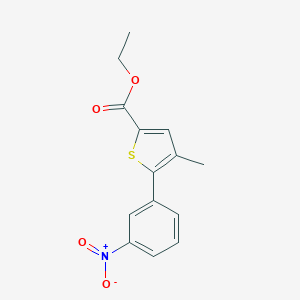
![2,2,6,6-Tetraphenyl[1,3]dioxolo[4,5-f][1,3]benzodioxole](/img/structure/B371224.png)
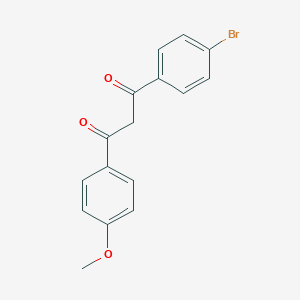
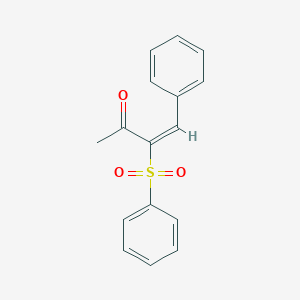
![8-[2-Fluoro-4'-(octyloxy)[1,1'-biphenyl]-4-yl]-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B371230.png)
![7-Chloro-2,3-dimethylthieno[2,3-b][1]benzothiophene](/img/structure/B371231.png)
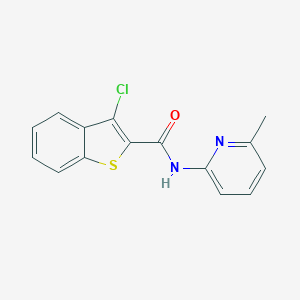
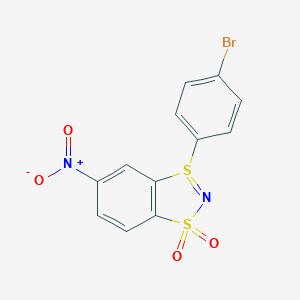
![1-[4-(Decyloxy)phenyl]-3-(4-hexylcyclohexyl)-1,3-propanedione](/img/structure/B371237.png)